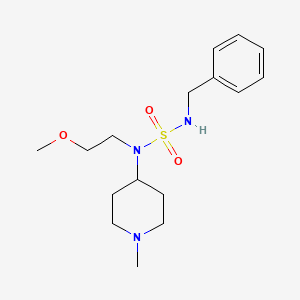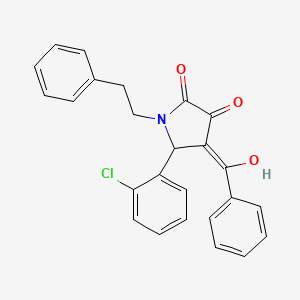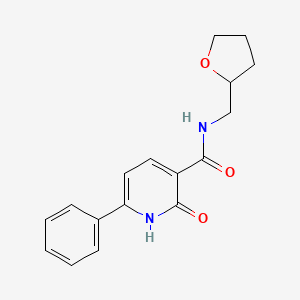![molecular formula C21H24ClNO3 B5435843 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide](/img/structure/B5435843.png)
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in treating various types of cancers.
Mechanism of Action
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate the survival and proliferation of cancer cells. By inhibiting BTK, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound can inhibit the activation of immune cells, such as B cells and T cells, which can be beneficial in treating autoimmune diseases and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has also been shown to have limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the optimal dosage and treatment duration of this compound for different types of cancers are still being investigated.
Future Directions
There are several potential future directions for the research and development of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide. One area of focus is the identification of biomarkers that can predict the response to this compound treatment in different types of cancers. Another area of interest is the development of more efficient and effective methods for delivering this compound to cancer cells, such as through the use of nanoparticles or targeted drug delivery systems. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in treating various types of cancers.
Synthesis Methods
The synthesis of 4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide involves several steps, including the reaction of 2-chlorobenzyl alcohol with 2-hydroxycyclohexanone, followed by the reaction of the resulting product with N-methyl-4-aminobenzamide. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in treating various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as enhancing the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-23(19-8-4-5-9-20(19)24)21(25)15-10-12-17(13-11-15)26-14-16-6-2-3-7-18(16)22/h2-3,6-7,10-13,19-20,24H,4-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPMRVLVMFMRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5435761.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![N-[1-(2-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5435784.png)


![ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5435796.png)

![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5435840.png)

![3-amino-4-formyl-2-[2-(5-methyl-2-furyl)-2-oxoethyl]cyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5435856.png)